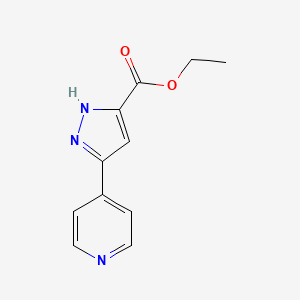

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

概要

説明

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact properties of this compound would depend on the specific arrangement of these rings and other groups in the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a compound containing a pyrazole ring . The exact method would depend on the specific substituents on these rings and the conditions under which the reaction is carried out.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring . These rings may be connected directly or through a linker group. The ethyl carboxylate group (-COOC2H5) is likely attached to the pyrazole ring.Chemical Reactions Analysis

As an organic compound containing multiple functional groups, Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate could participate in various chemical reactions . The pyridine ring, for example, is often involved in substitution reactions, while the carboxylate group can participate in esterification and condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all affect properties like solubility, melting point, and reactivity.科学的研究の応用

Synthesis and Characterization

Selective Synthesis Applications : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation processes. This leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to 1-unsubstituted analogs (Lebedˈ et al., 2012).

Facilitating Synthesis of Condensed Pyrazoles : Utilizing ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes has been an effective method for synthesizing condensed pyrazoles (Arbačiauskienė et al., 2011).

Production of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products are synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).

Biological and Chemical Applications

Potential in Cancer Treatment : Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and similar derivatives show promise as anticancer agents, particularly through their topoisomerase IIα inhibitory activity (Alam et al., 2016).

Fluorescent Properties : The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, resulting from the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, demonstrates strong fluorescence in solutions. This indicates potential applications in materials science and bioimaging (Yan et al., 2018).

Optical Properties and Characterization : Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate have been characterized for their optical properties, contributing to advancements in materials chemistry (Ge et al., 2014).

Antiviral Applications : Synthesized derivatives of ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have shown inhibitory effects against viruses like Herpes simplex, Mayaro, and vesicular stomatitis, indicating their potential as antiviral agents (Bernardino et al., 2007).

Corrosion Inhibition : Ethyl 5-methyl-1-pyridin-2-yl-1H-pyrazol-3-carboxylate has been studied as a corrosion inhibitor for steel in acidic environments, demonstrating significant efficiency and potential for industrial applications (Tebbji et al., 2005).

作用機序

Target of Action

Compounds with similar structures, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, have been found to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .

Mode of Action

Related compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Related compounds have been shown to have various biological and pharmacological activities, including anti-inflammatory, antiviral, and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, working in a well-ventilated area, and avoiding contact with the skin and eyes.

将来の方向性

The future research directions for this compound could involve exploring its potential uses in various fields. For example, many pyrazole and pyridine derivatives have been studied for their potential applications in medicine, particularly in the development of new drugs . Other possible areas of research could include studying the compound’s physical and chemical properties, developing new methods for its synthesis, and investigating its behavior in various chemical reactions.

特性

IUPAC Name |

ethyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKADLBFTYWLLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341771 | |

| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19959-81-0 | |

| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

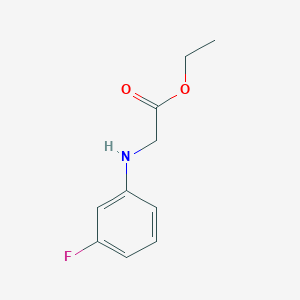

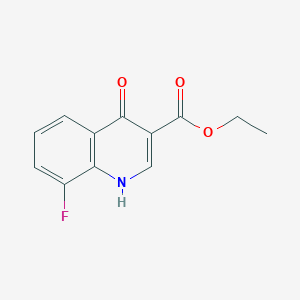

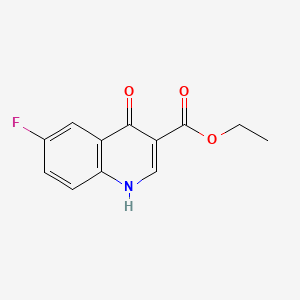

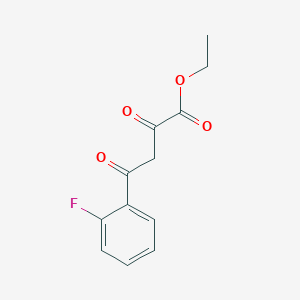

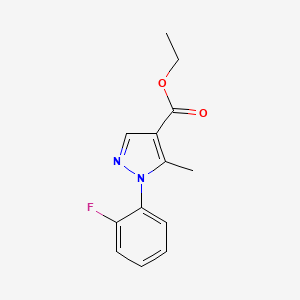

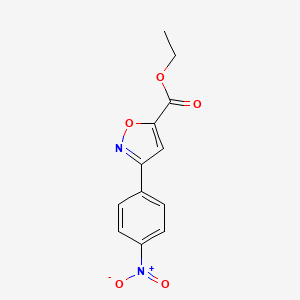

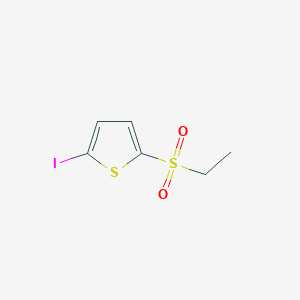

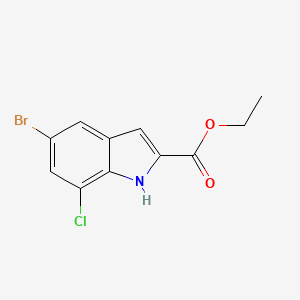

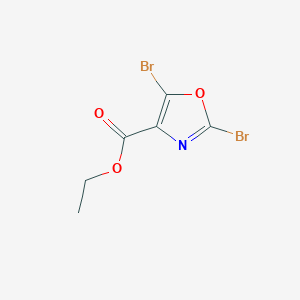

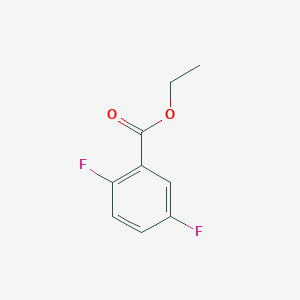

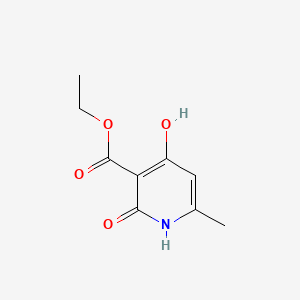

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)

![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)